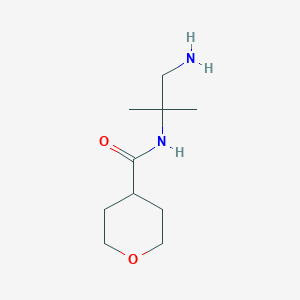

N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide

Description

Historical Context of Oxane Carboxamide Derivatives in Chemical Research

Oxane (tetrahydropyran) derivatives have long been valued in organic synthesis for their conformational rigidity and oxygen heteroatom, which imparts polarity while maintaining lipophilicity. The 4-position of the oxane ring has proven particularly amenable to functionalization, as seen in the development of 4-carboxytetrahydropyran derivatives like 4-(2-(((tert-butoxy)carbonyl)amino)ethyl)oxane-4-carboxylic acid (PubChem CID 165991307). Such compounds often serve as intermediates in peptide mimetics or prodrug formulations due to their balanced solubility profiles.

The introduction of carboxamide groups at the 4-position, as in 4-(pyrrolidin-1-yl)oxane-4-carboxamide (CAS 1797121-22-2), marked a shift toward bioactive molecule design, leveraging hydrogen-bonding capabilities for target engagement. Comparative studies highlight that oxane carboxamides exhibit greater metabolic stability than their pyridine or piperidine counterparts, likely due to reduced ring strain and oxidative susceptibility.

Significance of Amino-Methylpropan-2-yl Substituents in Bioactive Molecules

The amino-methylpropan-2-yl group (also termed 2-aminoisobutyl) is a branched alkylamine substituent known to enhance both pharmacokinetic and pharmacodynamic properties. In Boc-protected analogs like 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid (CAS 13734-36-6), this moiety improves solubility in apolar solvents while shielding the amine from premature metabolic degradation. Structural analyses of related compounds, such as 4-methyl-2-(2-methyl-1-propenyl)tetrahydropyran (CAS 16409-43-1), further demonstrate that branched alkyl chains at the oxane 2- or 4-positions increase steric bulk, potentially modulating receptor binding kinetics.

Research Objectives and Knowledge Gaps

Despite advances in oxane chemistry, this compound remains underexplored. Key unanswered questions include:

- Synthetic Accessibility : Optimal routes for introducing the amino-methylpropan-2-yl group without compromising oxane ring integrity.

- Conformational Dynamics : How the branched amine influences oxane ring puckering and intermolecular interactions.

- Bioactivity Potential : Comparative analysis against established carboxamide derivatives in enzymatic or receptor-binding assays.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,7-11)12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

JBYRHKGPCYYCJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)NC(=O)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogs sharing the oxane-carboxamide core or analogous substituents. Key comparisons are summarized below:

Table 1: Comparative Analysis of Oxane-4-Carboxamide Derivatives

*Calculated based on structural formula.

†Inferred from structurally related compounds (e.g., ).

Key Findings :

Structural Variations and Pharmacological Implications: The 1-amino-2-methylpropan-2-yl substituent in the target compound distinguishes it from analogs like Dencatistat, which feature bulkier, heterocyclic substituents (e.g., pyrimidinyl-cyclopropane sulfonamide). The primary amine in the target compound may confer stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) relative to tertiary amines or non-polar groups in other analogs (e.g., piperazine in CAS 2380142-96-9) .

Safety and Toxicity: Compounds with 1-amino-2-methylpropan-2-yl groups (e.g., ) are associated with skin/eye irritation and respiratory toxicity, suggesting similar hazards for the target compound without proper handling .

Physicochemical Properties :

Biological Activity

N-(1-amino-2-methylpropan-2-yl)oxane-4-carboxamide, also known as 4-(1-amino-2-methylpropan-2-yl)-2-methyloxan-4-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₅N₁O₃

- Molecular Weight : 171.21 g/mol

- CAS Number : 2854-16-2

These properties indicate that the compound is an amino acid derivative, which often plays crucial roles in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that influence cell behavior and function.

- Gene Expression Alteration : The compound may affect transcription factors and other regulatory proteins, leading to changes in gene expression that can impact cell growth, differentiation, and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro .

3. Neuroprotective Properties

Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.